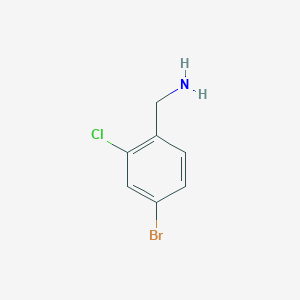

(4-ブロモ-2-クロロフェニル)メタナミン

概要

説明

(4-Bromo-2-chlorophenyl)methanamine is a useful research compound. Its molecular formula is C7H7BrClN and its molecular weight is 220.49 g/mol. The purity is usually 95%.

The exact mass of the compound (4-Bromo-2-chlorophenyl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Bromo-2-chlorophenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-2-chlorophenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機非線形光学結晶の合成

(4-ブロモ-2-クロロフェニル)メタナミンは、有機非線形光学結晶の成長に使用されます。 これらの結晶は、光スイッチや周波数変換器などのデバイスで光を変調できるため、フォトニクスやオプトエレクトロニクスにおける応用にとって重要です .

マラリア治療薬の開発

この化合物は、マラリア治療薬の合成における前駆体として同定されています。 特に、(4-ブロモ-2-クロロフェニル)メタナミンの誘導体は、マラリアの無性期と配偶子期両方に二重の活性を示し、さらなる生物学的調査のための有望な候補となっています .

結晶学における化学フィンガープリント

強力な分子内水素結合やベンゼン環間の特定の二面角など、(4-ブロモ-2-クロロフェニル)メタナミン誘導体の独自の構造的特徴により、分子間相互作用や配列を理解するための結晶学的調査に使用できます .

有機リン系農薬の代謝

(4-ブロモ-2-クロロフェニル)メタナミンの代謝産物は、有機リン系農薬の分解経路における生物学的に不活性な副産物として検出されています。 これらの代謝産物を研究することで、農薬の環境運命と分解を理解するのに役立ちます .

酵素触媒共重合

この化合物は、酵素触媒共重合反応に関与しています。 例えば、真菌性ラッカーゼの存在下でフェノールと反応させて共重合体を形成することができ、これは生分解性材料やグリーンケミストリーにおける潜在的な用途を有しています .

材料科学と化学合成

(4-ブロモ-2-クロロフェニル)メタナミンは、材料科学と化学合成の研究者によって使用される、希少でユニークな化学物質のコレクションの一部です。 これは、さまざまな化学反応や複雑な分子の合成のためのビルディングブロックとして役立ちます .

Safety and Hazards

生化学分析

Biochemical Properties

(4-Bromo-2-chlorophenyl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo enzyme-catalyzed reactions, such as copolymerization with phenols catalyzed by extracellular laccase of the fungus Rhizoctonia praticola . These interactions highlight its potential utility in biochemical processes and research.

Cellular Effects

The effects of (4-Bromo-2-chlorophenyl)methanamine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with proteins involved in cellular signaling, potentially altering gene expression and metabolic pathways . These interactions can lead to changes in cellular behavior and function, making it a valuable tool for studying cellular processes.

Molecular Mechanism

At the molecular level, (4-Bromo-2-chlorophenyl)methanamine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, it has been found to interact with certain proteins, modulating their activity and influencing downstream signaling pathways. These molecular interactions are key to understanding its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Bromo-2-chlorophenyl)methanamine can change over time. Its stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been observed that the compound remains stable under certain conditions but may degrade over time, affecting its efficacy and impact on cellular processes . Long-term studies have shown that it can have sustained effects on cellular function, making it important to consider temporal factors in experimental designs.

Dosage Effects in Animal Models

The effects of (4-Bromo-2-chlorophenyl)methanamine vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular and physiological functions . At high doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

(4-Bromo-2-chlorophenyl)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to participate in pathways involving the metabolism of phenolic compounds, where it undergoes enzymatic transformations . These interactions are crucial for understanding its role in cellular metabolism and potential therapeutic applications.

Transport and Distribution

The transport and distribution of (4-Bromo-2-chlorophenyl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to localize in certain cellular compartments, where it can exert its effects . Understanding its transport mechanisms is essential for optimizing its use in research and therapeutic contexts.

Subcellular Localization

(4-Bromo-2-chlorophenyl)methanamine exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications

特性

IUPAC Name |

(4-bromo-2-chlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCCCALUDZWGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649507 | |

| Record name | 1-(4-Bromo-2-chlorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771574-32-4 | |

| Record name | 1-(4-Bromo-2-chlorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromo-2-chlorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

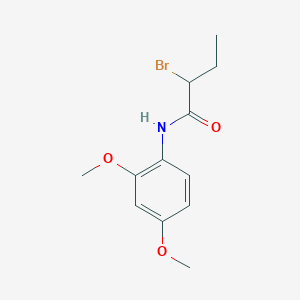

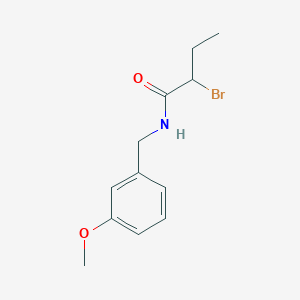

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole](/img/structure/B1293069.png)

![3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1293070.png)

![2-[(2-Amino-5-isopropylphenyl)dithio]-4-isopropylaniline](/img/structure/B1293080.png)

![2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide](/img/structure/B1293081.png)

![5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B1293087.png)